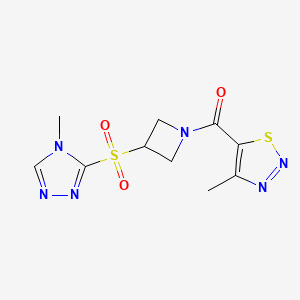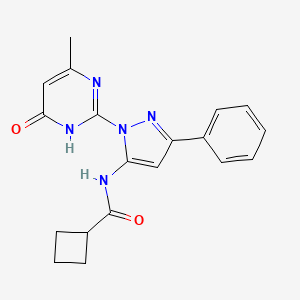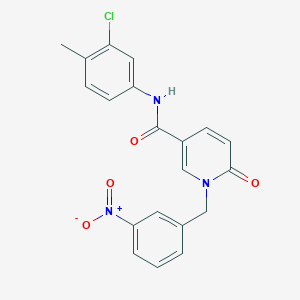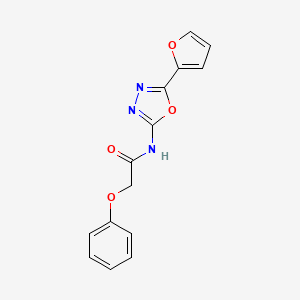
(1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride, commonly known as MPMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPMP is a synthetic compound that has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPMP is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. MPMP has been shown to bind to the sigma-1 receptor with high affinity, which may modulate its activity and lead to downstream effects on cellular processes.
Biochemical and Physiological Effects:
MPMP has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the promotion of cell survival. MPMP has also been shown to have neuroprotective effects in various animal models of neurological disease, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPMP has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its potential neuroprotective effects. However, there are also limitations to using MPMP in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on MPMP, including further studies on its mechanism of action, its potential therapeutic applications, and its potential side effects. Additionally, there is a need for the development of more efficient synthesis methods for MPMP and its derivatives, as well as the development of more effective delivery methods for MPMP in vivo. Overall, the potential applications of MPMP in various fields make it an exciting area of research for the future.
Méthodes De Synthèse
MPMP can be synthesized using a multistep process involving the reaction of 1-phenylcyclopropylamine with 1-methylimidazole-2-carboxaldehyde. The resulting product is then reduced to obtain (1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine. The dihydrochloride salt of this compound is obtained by reacting it with hydrochloric acid.
Applications De Recherche Scientifique
MPMP has been extensively studied for its potential applications in various fields, including neuroscience and drug discovery. MPMP has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. MPMP has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
(1-methylimidazol-2-yl)-(1-phenylcyclopropyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2ClH/c1-17-10-9-16-13(17)12(15)14(7-8-14)11-5-3-2-4-6-11;;/h2-6,9-10,12H,7-8,15H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDLUXNKRKJLFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2(CC2)C3=CC=CC=C3)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384440.png)
![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2384442.png)

![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)



![3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384455.png)

![1-(4-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2384458.png)
![5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384459.png)
![N-Methyl-N-[2-oxo-2-[[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2384461.png)
![3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2384462.png)